molecular formula C18H22N6 B2374830 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-51-0

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2374830
CAS RN: 393846-51-0
M. Wt: 322.416
InChI Key: PNVIZXAQVWHCNX-UHFFFAOYSA-N
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Description

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, also known as ETP-46321, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the family of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Antitubercular Activity

One significant application of compounds related to 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is in antitubercular therapy. Studies have shown that certain pyrazole-pyrimidine hybrids exhibit potent antitubercular activity. For instance, Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids with notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strains. These compounds demonstrated good drug-like properties and are suitable for further modification in antitubercular drug development (Vavaiya et al., 2022).

Anticancer and Anti-5-Lipoxygenase Agents

Pyrazolopyrimidine derivatives have also been investigated for their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) reported the synthesis of novel pyrazolopyrimidines and evaluated their cytotoxic effects on cancer cell lines HCT-116 and MCF-7. These compounds also demonstrated 5-lipoxygenase inhibition activities, indicating their potential in cancer therapy and inflammatory disease treatment (Rahmouni et al., 2016).

Molecular Imaging in Neuroinflammation

Another application area is in molecular imaging, specifically for imaging of neuroinflammation. Wang et al. (2018) synthesized a pyrazolopyrimidine derivative for potential use in positron emission tomography (PET) imaging of the IRAK4 enzyme in neuroinflammatory conditions. This compound could contribute to the diagnosis and monitoring of neuroinflammatory diseases (Wang et al., 2018).

Nonsteroidal Anti-Inflammatory Drugs

Pyrazolopyrimidines have also been explored as a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Auzzi et al. (1983) synthesized pyrazolopyrimidines with antiinflammatory properties, one of which showed high activity and better therapeutic index than some reference drugs, and importantly, without ulcerogenic activity. This highlights the potential of pyrazolopyrimidines in developing safer NSAIDs (Auzzi et al., 1983).

Drug Delivery Improvements

In the domain of drug delivery, pyrazolopyrimidines have been studied for their potential to improve pharmacokinetic properties. Vignaroli et al. (2016) developed albumin nanoparticles and liposomes for pyrazolo[3,4-d]pyrimidines to enhance their solubility, indicating the role of these compounds in improving drug formulations (Vignaroli et al., 2016).

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-3-22-7-9-23(10-8-22)17-16-12-21-24(18(16)20-13-19-17)15-6-4-5-14(2)11-15/h4-6,11-13H,3,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVIZXAQVWHCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

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